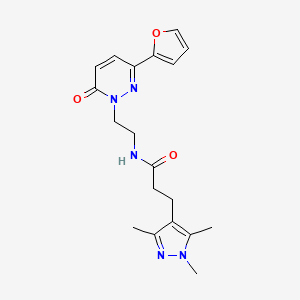![molecular formula C26H23ClN2O4S B2552907 N-(4-Chlorphenyl)-2-[3-(4-Ethylbenzolsulfonyl)-6-methyl-4-oxo-1,4-dihydrochinolin-1-yl]acetamid CAS No. 895650-02-9](/img/structure/B2552907.png)
N-(4-Chlorphenyl)-2-[3-(4-Ethylbenzolsulfonyl)-6-methyl-4-oxo-1,4-dihydrochinolin-1-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-chlorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide" is a novel anilidoquinoline derivative. These types of compounds have been studied for various biological activities, including antiviral, antibacterial, and antifungal properties. They are characterized by a quinoline core, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of various substituents like chlorophenyl, sulfonyl, and acetamide groups can significantly influence the biological activity and physical properties of these molecules.
Synthesis Analysis
The synthesis of related anilidoquinoline derivatives often involves multi-step reactions, including cyclization and substitution processes. For instance, a similar compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was synthesized through a seven-step process with an overall yield of 49% and a high purity level of 98.9% as confirmed by HPLC . The key step in the synthesis involved the basic cyclization of o-[(2-cyanovinyl)amino]benzoate. Such synthetic routes are crucial for producing these compounds on a kilogram scale for further biological evaluation.
Molecular Structure Analysis
The molecular structure of anilidoquinoline derivatives is often non-planar due to the presence of different substituents that can cause steric hindrance. For example, the crystal structures of similar compounds like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide show that molecules are linked into sheets through a combination of hydrogen bonds and halogen-π interactions . These interactions are critical for the stability and conformation of the molecules in the solid state.
Chemical Reactions Analysis
Anilidoquinoline derivatives can undergo various chemical reactions, including those that lead to the formation of hydrogen bonds and other intermolecular interactions. For instance, the vibrational spectroscopic analysis of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide revealed the presence of strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions such as C-H···O and N-H···O . These interactions are essential for understanding the reactivity and interaction of these compounds with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structure. The presence of electronegative atoms like chlorine and the sulfonyl group can affect properties such as solubility, melting point, and reactivity. The vibrational spectroscopy studies provide insights into the electronic structure and can be used to predict the behavior of these compounds under different conditions . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are crucial for determining the potential of these compounds as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
- Forscher haben eine Reihe neuartiger Diphenyl-1H-Pyrazol-Derivate mit einem Cyano-Substituenten entworfen und synthetisiert. Unter diesen zeigte N-(4-Cyano-1-(4-Fluorphenyl)-1H-pyrazol-5-yl)-1-(4-Fluorphenyl)-3-phenyl-1H-pyrazol-4-carboxamid (5g) eine signifikante larvizide Aktivität gegen den Kohlweißling (Plutella xylostella) bei einer Konzentration von 0,1 mg/L .
- Eine aktuelle Studie untersuchte einen tiefen eutektischen Elektrolyten, der aus AlCl3 und Acetamid besteht. Dieser neuartige Elektrolyt zeigte eine hervorragende elektrochemische Leistung und strukturelle Stabilität, was ihn zu einem potenziellen Kandidaten für wiederaufladbare Batterien und andere Energiespeichersysteme macht .
Insektizide Aktivitäten
Elektrochemische Anwendungen
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-3-18-5-11-21(12-6-18)34(32,33)24-15-29(23-13-4-17(2)14-22(23)26(24)31)16-25(30)28-20-9-7-19(27)8-10-20/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZNWJYSBYZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


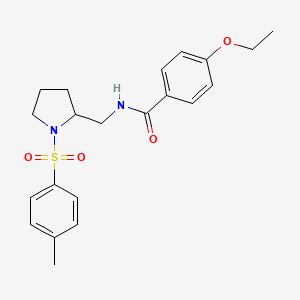
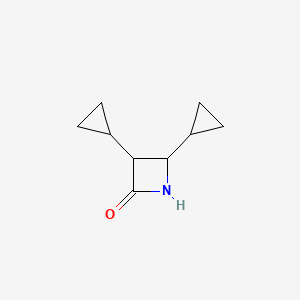
![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)
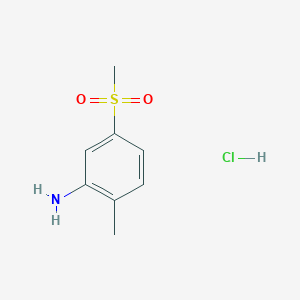
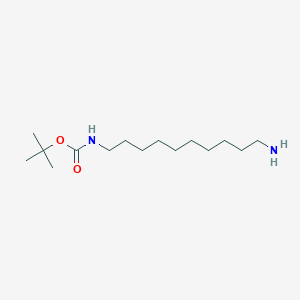

![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)
